4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile
Overview
Description
4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile is an organic compound that features a nitrile group attached to a pentane chain, which is further substituted with a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile typically involves the formation of the 1,3-dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The nitrile group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides and cyanide sources .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to optimize reaction conditions and yields. The use of catalysts such as toluenesulfonic acid in refluxing toluene allows for efficient water removal and stabilization of the dioxolane ring .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-4-methylpentanenitrile undergoes various chemical reactions, including:
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-4-methylpentanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-9(2,4-3-5-10)8-11-6-7-12-8/h8H,3-4,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPNGHOHXTVFHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)C1OCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305794 | |
Record name | 4-(1,3-dioxolan-2-yl)-4-methylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20633-35-6 | |
Record name | NSC171683 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1,3-dioxolan-2-yl)-4-methylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50305794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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